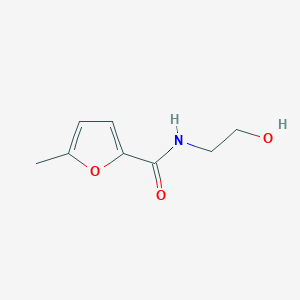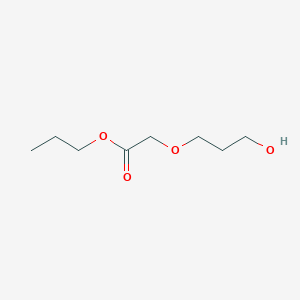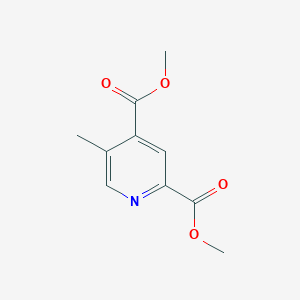
2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene is an organic compound with the molecular formula C9H10O It is a derivative of cyclohexa-1,3-diene, featuring methoxy and dimethylidene substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of cyclohexa-1,3-diene with methoxy and dimethylidene groups. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., sodium methoxide) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methoxy-substituted cyclohexanones, while reduction can produce methoxy-substituted cyclohexanes.
科学的研究の応用
2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds and methoxy group allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
Cyclohexa-1,3-diene: The parent compound without the methoxy and dimethylidene substituents.
2-Methoxycyclohexa-1,3-diene: A similar compound with only the methoxy group.
5,6-Dimethylidenecyclohexa-1,3-diene: A compound with only the dimethylidene groups.
Uniqueness
2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene is unique due to the presence of both methoxy and dimethylidene groups, which confer distinct chemical properties and reactivity
特性
| 94632-32-3 | |
分子式 |
C9H10O |
分子量 |
134.17 g/mol |
IUPAC名 |
2-methoxy-5,6-dimethylidenecyclohexa-1,3-diene |
InChI |
InChI=1S/C9H10O/c1-7-4-5-9(10-3)6-8(7)2/h4-6H,1-2H2,3H3 |
InChIキー |
VZWGVNDGKLOZSQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C)C(=C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(Pyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14358361.png)
